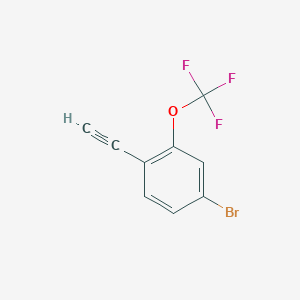

4-Bromo-2-(trifluoromethoxy)phenylacetylene

Description

Properties

IUPAC Name |

4-bromo-1-ethynyl-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3O/c1-2-6-3-4-7(10)5-8(6)14-9(11,12)13/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEQOKLPHZGESS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethoxy)phenylacetylene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-(trifluoromethoxy)benzene.

Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, where 4-bromo-2-(trifluoromethoxy)benzene is reacted with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine or potassium carbonate.

Reaction Conditions: The reaction is usually performed at elevated temperatures (e.g., 60-80°C) and may require several hours to complete. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethoxy)phenylacetylene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

Major Products Formed

Substitution Reactions: Products include substituted phenylacetylenes with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.

Reduction Reactions: Products include alkenes or alkanes, depending on the extent of reduction.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-(trifluoromethoxy)phenylacetylene serves as a building block in organic synthesis, particularly in the development of complex molecules used in pharmaceuticals and agrochemicals. Its trifluoromethoxy group enhances reactivity, making it suitable for various chemical transformations.

Common Reactions:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions: Can be oxidized to yield ketones or carboxylic acids.

- Reduction Reactions: The triple bond can be reduced to form alkenes or alkanes.

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Substitution | Substituted Phenylacetylenes | |

| Oxidation | Ketones or Carboxylic Acids | |

| Reduction | Alkenes or Alkanes |

Biological Applications

In biological research, this compound is utilized for studying enzyme inhibition and protein-ligand interactions due to its structural features that allow it to interact with various molecular targets. The trifluoromethoxy group enhances binding affinity, making it a candidate for drug development.

Case Study Example:

A study demonstrated that derivatives of this compound were effective in inhibiting specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications against diseases like Trypanosomiasis .

Industrial Applications

This compound is also employed in the production of specialty chemicals and materials with unique properties. Its ability to participate in diverse chemical reactions makes it valuable for creating advanced materials used in electronics and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethoxy)phenylacetylene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the acetylene moiety can participate in covalent bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2-(trifluoromethoxy)benzene: Lacks the acetylene group, making it less reactive in certain types of chemical reactions.

2-Bromo-4-(trifluoromethoxy)phenylacetylene: Similar structure but with different substitution pattern, which can affect its reactivity and applications.

4-(Trifluoromethoxy)phenylacetylene:

Uniqueness

4-Bromo-2-(trifluoromethoxy)phenylacetylene is unique due to the presence of both the bromine atom and the trifluoromethoxy group, which confer distinct chemical properties. The bromine atom allows for further functionalization through substitution reactions, while the trifluoromethoxy group enhances the compound’s stability and binding affinity in biological systems.

Biological Activity

4-Bromo-2-(trifluoromethoxy)phenylacetylene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique trifluoromethoxy group, which is known to enhance lipophilicity and biological interactions. The following sections will discuss its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethoxy group followed by the formation of the phenylacetylene structure. Various synthetic routes may be employed, including nucleophilic substitution reactions and cross-coupling techniques.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, compounds containing trifluoromethoxy moieties have shown significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds indicated effective bactericidal properties, with some exhibiting MIC values around 12.9 µM .

Anti-inflammatory Potential

Research has also explored the anti-inflammatory effects of related compounds. In vitro assays demonstrated that certain derivatives could attenuate lipopolysaccharide-induced NF-κB activation, which is a critical pathway in inflammatory responses. These findings suggest that modifications in the phenyl ring can influence the pro- or anti-inflammatory potential of these compounds .

Cytotoxicity

The cytotoxic effects of this compound and its analogs were assessed in various cancer cell lines. While some derivatives showed promising anti-cancer activity, others did not exhibit significant cytotoxicity at concentrations up to 20 µM. This variability highlights the importance of structural modifications in enhancing or diminishing biological activity.

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets, including enzymes and receptors involved in inflammation and microbial resistance. The trifluoromethoxy group likely enhances binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target sites.

Research Findings

A summary of key research findings related to this compound is presented in Table 1 below:

Case Studies

- Antimicrobial Evaluation : A specific case study highlighted that a derivative with a similar structure exhibited significant antimicrobial activity against both S. aureus and MRSA isolates. The study concluded that compounds with trifluoromethoxy groups are promising candidates for further development as antimicrobial agents .

- Inflammatory Response Modulation : Another study focused on evaluating the anti-inflammatory potential of related phenylacetylenes. The results indicated that certain substitutions on the phenyl ring enhanced the ability to inhibit NF-κB activation, suggesting a pathway for therapeutic applications in inflammatory diseases.

Q & A

Basic: What are the key considerations for synthesizing 4-Bromo-2-(trifluoromethoxy)phenylacetylene?

Answer:

Synthesis typically involves halogenation and Sonogashira coupling. First, bromine and trifluoromethoxy groups are introduced via electrophilic substitution on a phenyl precursor. For the acetylene moiety, a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira) between a brominated aryl halide and a terminal alkyne is common . Critical steps include:

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate intermediates.

- Characterization : Confirm structure via / NMR and FT-IR (C≡C stretch ~2100 cm) .

Advanced: How can competing side reactions during Sonogashira coupling be minimized for this compound?

Answer:

Side reactions (e.g., homocoupling or oxidative dimerization) are influenced by:

- Catalyst system : Use Pd(PPh) with CuI co-catalyst to enhance selectivity .

- Oxygen exclusion : Conduct reactions under inert gas (N/Ar) to prevent alkyne oxidation.

- Temperature control : Maintain 60–80°C to balance reactivity and stability of intermediates.

- Additives : Include NEt or piperidine to scavenge HBr byproducts .

Validate reaction progress via TLC and GC-MS to detect undesired products early .

Basic: What analytical techniques are essential for verifying the purity of this compound?

Answer:

Purity assessment requires:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor retention time against a standard .

- Elemental analysis : Confirm Br and F content within ±0.3% of theoretical values.

- Melting point : Compare observed mp (if solid) with literature data; deviations >2°C indicate impurities .

Advanced: How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

Answer:

The trifluoromethoxy (-OCF) group is strongly electron-withdrawing (-I effect), which:

- Activates the aryl bromide : Lowers LUMO energy, facilitating oxidative addition in Pd-catalyzed reactions.

- Directs regioselectivity : Meta/para positions become more reactive in subsequent substitutions.

- Impacts stability : Increases susceptibility to hydrolysis under basic conditions.

Computational modeling (DFT) can predict reaction sites and optimize ligand choice .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods due to volatility and potential release of toxic HBr or HF.

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats (acetylene derivatives are flammable).

- Storage : Keep in amber vials at 2–8°C under inert gas to prevent degradation .

Advanced: How can discrepancies in spectroscopic data between synthetic batches be resolved?

Answer:

Contradictions in NMR or IR often arise from:

- Residual solvents : Dry samples under high vacuum (0.1 mmHg) for 24h.

- Tautomerism : Check for enol-keto equilibria using -NMR in DMSO-d at varying temperatures.

- Trace metals : Purify via chelation (e.g., EDTA wash) if Pd/Cu residues distort signals .

Cross-validate with high-resolution MS and X-ray crystallography (if crystalline) .

Basic: What are the primary applications of this compound in organic synthesis?

Answer:

It serves as a building block for:

- Pharmaceutical intermediates : E.g., kinase inhibitors via Suzuki-Miyaura coupling.

- Liquid crystals : Functionalized acetylenes enhance thermal stability in display materials.

- Fluorescent probes : Conjugation with BODIPY dyes for bioimaging .

Advanced: What strategies mitigate instability of the acetylene group during long-term storage?

Answer:

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation.

- Matrix isolation : Store in KBr pellets for IR-active samples.

- Lyophilization : For aqueous solutions, freeze-dry and store under argon .

Basic: How is the compound’s solubility profile optimized for reaction conditions?

Answer:

- Polar aprotic solvents : Use DMF or THF for coupling reactions.

- Sonication : Enhance dissolution in dichloromethane for NMR sample prep.

- Co-solvents : Add 10% DMSO to aqueous buffers for biological assays .

Advanced: How can computational methods predict reactivity in novel derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.